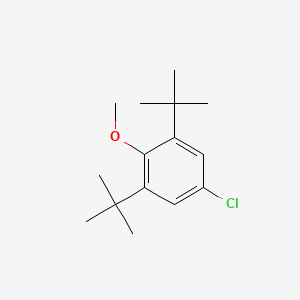1,3-Di-tert-butyl-5-chloro-2-methoxybenzene
CAS No.: 14804-28-5
Cat. No.: VC18283600
Molecular Formula: C15H23ClO
Molecular Weight: 254.79 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 14804-28-5 |
|---|---|
| Molecular Formula | C15H23ClO |
| Molecular Weight | 254.79 g/mol |
| IUPAC Name | 1,3-ditert-butyl-5-chloro-2-methoxybenzene |
| Standard InChI | InChI=1S/C15H23ClO/c1-14(2,3)11-8-10(16)9-12(13(11)17-7)15(4,5)6/h8-9H,1-7H3 |
| Standard InChI Key | PPOGRMLRWWWRDQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)Cl |
Introduction
1,3-Di-tert-butyl-5-chloro-2-methoxybenzene is a chemical compound with the CAS number 14804-28-5. It is characterized by its molecular formula C₁₅H₂₃ClO and a molecular weight of 254.80 g/mol . This compound is a derivative of benzene, featuring two tert-butyl groups, a chloro group, and a methoxy group attached to the benzene ring.
Hazardous Characteristics
1,3-Di-tert-butyl-5-chloro-2-methoxybenzene is classified with hazard statements H302, H315, and H319, indicating potential harm if swallowed, causes skin irritation, and causes serious eye irritation, respectively . Precautionary statements include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, P301+P312+P330, highlighting the need for proper handling and disposal .
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Applications and Research Findings
While specific applications of 1,3-Di-tert-butyl-5-chloro-2-methoxybenzene are not detailed in the available literature, compounds with similar structures are often used in organic synthesis and as intermediates in the production of pharmaceuticals or agrochemicals. The compound's chemical structure suggests potential reactivity in various organic reactions, such as substitution or addition reactions, due to the presence of the chloro group.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume